α-Methyl Branch Differentiation: Increased Steric Bulk and Conformational Constraint vs. 3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid
The target compound differs from its closest linear analog, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 796845-56-2), by the presence of an α-methyl branch on the propanoic acid chain. This substitution increases molecular weight from 154.17 g/mol (C₇H₁₀N₂O₂) to 168.19 g/mol (C₈H₁₂N₂O₂), representing a 9.1% mass increase and adding quantifiable steric bulk that constrains the conformational flexibility of the carboxylic acid side chain . In analogous pyrazole-propanoic acid systems, α-alkyl substitution has been shown to modulate binding interactions with enzyme active sites (e.g., 5-lipoxygenase activating protein, FLAP) and alter metabolic clearance rates in human neutrophil assays [1].
| Evidence Dimension | Molecular weight and steric bulk |
|---|---|
| Target Compound Data | 168.19 g/mol; α-methyl branched; 9 heavy atoms in propanoic side chain |
| Comparator Or Baseline | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS 796845-56-2): 154.17 g/mol; linear propanoic chain; 7 heavy atoms in side chain |
| Quantified Difference | Molecular weight increase of 14.02 g/mol (9.1%); additional methyl group introduces ~1.7 Å increase in van der Waals radius at the α-position |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula; analog compound commercially available from Fluorochem and CymitQuimica |
Why This Matters
This steric differentiation directly impacts target engagement and metabolic profile in drug discovery programs; procurement of the incorrect analog yields invalid SAR data.
- [1] Pergola, C.; et al. Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. European Journal of Medicinal Chemistry. 2011, 46(10), 5021-5033. PMID: 21831622. View Source
